![molecular formula C22H30O6 B14738575 Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate CAS No. 5453-24-7](/img/structure/B14738575.png)
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of benzene-1,2-dicarboxylic acid, where the ester groups are substituted with 3-(tetrahydrofuran-2-yl)propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3-(tetrahydrofuran-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The tetrahydrofuran rings can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different ester groups.
Bis(tetrahydrofurfuryl) ether: Contains tetrahydrofuran rings but lacks the benzene-1,2-dicarboxylate core
Uniqueness
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is unique due to the presence of both tetrahydrofuran rings and the benzene-1,2-dicarboxylate core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
5453-24-7 |
|---|---|
Molekularformel |
C22H30O6 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
bis[3-(oxolan-2-yl)propyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O6/c23-21(27-15-5-9-17-7-3-13-25-17)19-11-1-2-12-20(19)22(24)28-16-6-10-18-8-4-14-26-18/h1-2,11-12,17-18H,3-10,13-16H2 |
InChI-Schlüssel |
HMZMEQBUUZQNNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


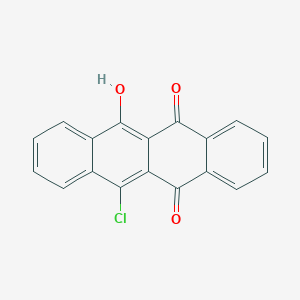

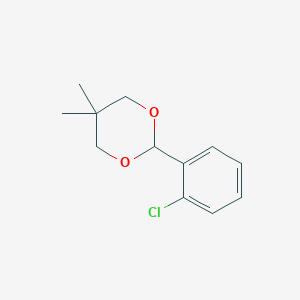
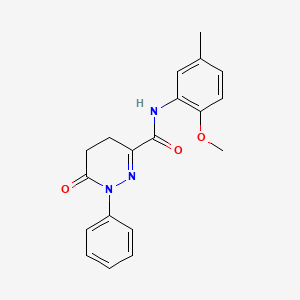
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
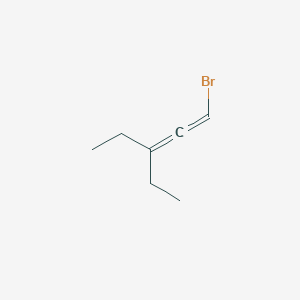



![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

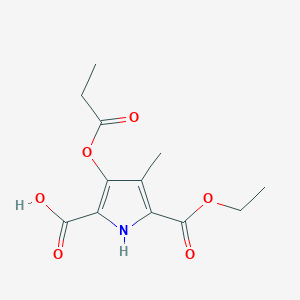
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
